![molecular formula C27H33FN2O3S B2715794 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one CAS No. 892768-00-2](/img/structure/B2715794.png)
7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Mechanisms
Synthesis of Isoquinoline Derivatives : Research by Takeuchi, Masuda, and Hamada (1992, 1993) explored the synthesis of 7-methoxy-3-methylsulfonyl-3H-benz[d]azepine and its derivatives from isoquinoline 2-oxides, proposing a revised reaction mechanism based on results obtained with deuterated dimethyl sulfoxide-d6 (Takeuchi, Masuda, & Hamada, 1992) (Takeuchi, Masuda, & Hamada, 1993).
Synthesis of Azepan Quinolones : Xia, Chen, and Yu (2013) isolated and identified N-substituted regioisomers of besifloxacin, synthesizing them from related quinolone derivatives. The chemical structure was established based on NMR, mass spectrometry data, and elemental analysis (Xia, Chen, & Yu, 2013).
Antimicrobial Properties and Applications
Antibacterial Activities : Senthilkumar et al. (2009) synthesized novel fluoroquinolone derivatives and evaluated their antimycobacterial activities in vitro and in vivo against various strains of Mycobacterium tuberculosis, identifying compounds with significant activity (Senthilkumar et al., 2009).
Synthesis of Novel Antibacterial Agents : Kuramoto et al. (2003) designed novel quinolone derivatives with potent antibacterial activities against a variety of bacteria, including both Gram-positive and Gram-negative strains, and investigated their structure-activity relationship (Kuramoto et al., 2003).
Biological and Pharmacological Studies
Inhibition of Enzyme Activities : Grunewald et al. (2006) studied tetrahydroisoquinolines, potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), and analyzed their binding to the active site of PNMT, revealing insights into the inhibitory potency and the structural features of these compounds (Grunewald et al., 2006).
Anti-Inflammatory and Analgesic Activities : Hall et al. (1990) demonstrated that certain N-substituted derivatives have significant anti-inflammatory and local analgesic activity in rodents, offering potential for therapeutic applications (Hall et al., 1990).
Miscellaneous Applications
Ionic Liquids and Solvents : Belhocine et al. (2011) synthesized a new family of room temperature ionic liquids using azepane, exploring their potential applications and properties such as density, viscosity, and conductivity (Belhocine et al., 2011).
Synthesis of Antitumor Agents : Zhang et al. (2007) synthesized 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines, identifying compounds with potent anticancer activity (Zhang et al., 2007).
Propriétés
IUPAC Name |
7-(azepan-1-yl)-1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-4-5-12-30-18-26(34(32,33)21-11-10-19(2)20(3)15-21)27(31)22-16-23(28)25(17-24(22)30)29-13-8-6-7-9-14-29/h10-11,15-18H,4-9,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGMJOFHCWWUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

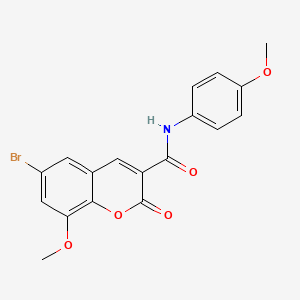
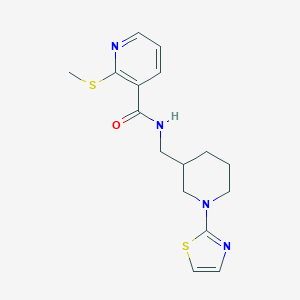
![N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2715714.png)
![1,3-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2715716.png)
![2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2715721.png)
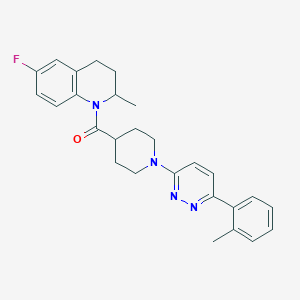
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2715723.png)
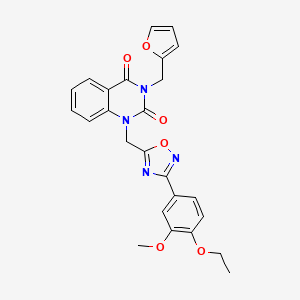
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2715727.png)
![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)
![3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2715730.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2715731.png)
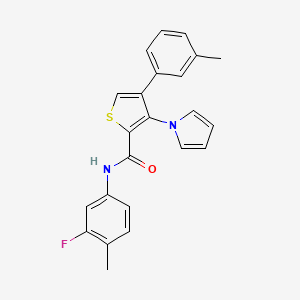
![5-Pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2715733.png)